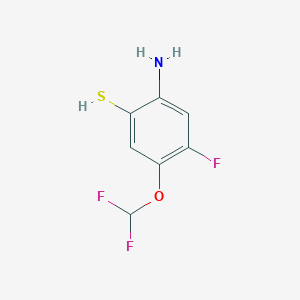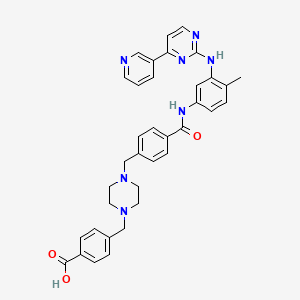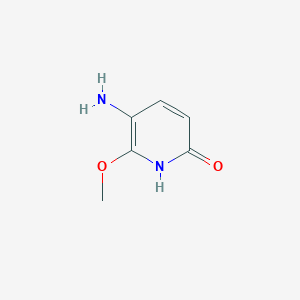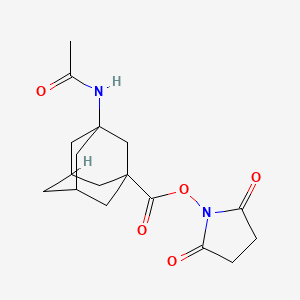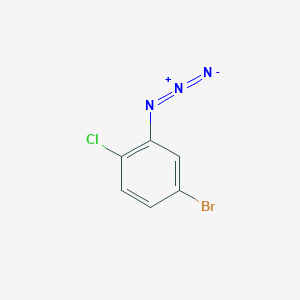
2-Azido-4-bromo-1-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-bromo-1-chlorobenzene is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-chlorobenzene typically involves the azidation of 4-bromo-1-chlorobenzene. One common method is the reaction of 4-bromo-1-chlorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H3BrCl+NaN3→C6H3BrClN3+NaCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-bromo-1-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Cycloaddition Reactions: Copper(I) iodide (CuI), sodium ascorbate, water, room temperature.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Amine group-containing compounds.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
2-Azido-4-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Azido-4-bromo-1-chlorobenzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromo and chloro) on the benzene ring, which enhance its electrophilic nature .
Comparison with Similar Compounds
2-Azido-4-bromo-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-Azido-4-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 2-Azido-4-bromo-1-chlorobenzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, which enhances its reactivity and versatility in chemical reactions. The combination of these substituents with the azido group makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-azido-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
HMZMZSGUYMMPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

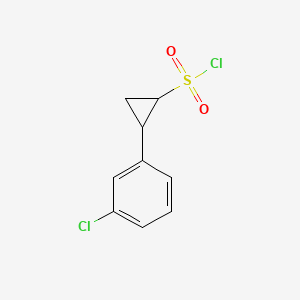
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
